tert-butyl 3-[7-[5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinolin-2-yl]propanoate
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Overview
Description
tert-butyl 3-[7-[5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinolin-2-yl]propanoate: is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[7-[5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinolin-2-yl]propanoate typically involves multi-step organic reactions. The process may include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of dehydrating agents.
Introduction of the piperidine moiety: This step may involve nucleophilic substitution reactions.
Attachment of the isoquinoline ring: This can be done through condensation reactions.
Final esterification: The tert-butyl ester group is introduced in the final step, often using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Use of high-pressure reactors: to facilitate certain reactions.
Employment of advanced purification techniques: such as chromatography and crystallization.
Automation and scaling up: of the synthesis process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-[7-[5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinolin-2-yl]propanoate: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Acid or base catalysts may be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: May produce alcohols or amines.
Scientific Research Applications
tert-butyl 3-[7-[5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinolin-2-yl]propanoate:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the interactions of heterocyclic compounds with biological systems.
Medicine: Potential use in drug development due to its complex structure and functional groups.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-[7-[5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinolin-2-yl]propanoate depends on its specific interactions with molecular targets. These may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Altering cellular pathways: Influencing metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-[7-{5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl}-3,4-dihydroisoquinolin-2(1H)-yl]acetate
- tert-butyl 3-[7-{5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl}-3,4-dihydroisoquinolin-2(1H)-yl]butanoate
Uniqueness
The uniqueness of tert-butyl 3-[7-[5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinolin-2-yl]propanoate lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C33H44N4O4 |
---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
tert-butyl 3-[7-[5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinolin-2-yl]propanoate |
InChI |
InChI=1S/C33H44N4O4/c1-6-28-9-7-8-16-37(28)29-13-12-25(20-27(29)22-39-5)32-34-31(35-41-32)24-11-10-23-14-17-36(21-26(23)19-24)18-15-30(38)40-33(2,3)4/h10-13,19-20,28H,6-9,14-18,21-22H2,1-5H3 |
InChI Key |
MCMXNXJXROJVJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC5=C(CCN(C5)CCC(=O)OC(C)(C)C)C=C4)COC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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